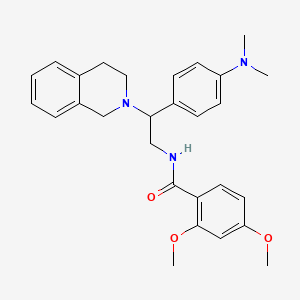

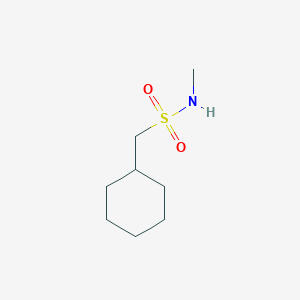

![molecular formula C15H16F3N5O B2762784 5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 443113-79-9](/img/structure/B2762784.png)

5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide, also known as TAK-915, is a novel small-molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. This compound has shown promise in preclinical studies as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Huntington's disease.

Scientific Research Applications

Ruthenium-Catalyzed Synthesis and Applications The molecule is effectively used in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, serving as a foundational structure for creating peptidomimetics and biologically active compounds based on the triazole scaffold. This methodology allows for the production of triazole-containing dipeptides and triazoles with significant activity as HSP90 inhibitors, showcasing its potential in developing new therapeutic agents (Ferrini et al., 2015).

Chemical Transformations and Synthesis The chemistry of this compound is highlighted through its involvement in Dimroth rearrangements, which facilitates the synthesis of various biologically relevant structures. It acts as a precursor in the generation of v-triazolo[4,5-d]pyrimidine derivatives, demonstrating its versatility in creating complex chemical entities (Sutherland & Tennant, 1971).

Crystal Structure Analysis Its crystal structure analysis has provided evidence for Dimroth-rearrangement mechanisms, offering insights into the molecular architecture and interactions within triazolo-triazine derivatives. This knowledge aids in the understanding of its chemical behavior and potential modifications for specific applications (L'abbé et al., 2010).

Copper-Catalyzed Intramolecular Cyclization This compound also finds application in the synthesis of oxazoles through copper-catalyzed intramolecular cyclization, emphasizing its role in creating compounds with potential biological activities. Such synthetic routes open pathways to novel oxazole derivatives that could serve as key intermediates in pharmaceutical development (Vijay Kumar et al., 2012).

Antimicrobial Activity Synthesis and biological evaluation of derivatives indicate promising antimicrobial properties, highlighting the potential of this molecule as a scaffold for developing new antimicrobial agents. These studies contribute to the ongoing search for effective compounds against resistant microbial strains (Jadhav et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors .

Mode of Action

Based on the structural similarity to thiazoles and triazoles, it can be inferred that the compound might interact with its targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .

Biochemical Pathways

Thiazoles and triazoles, which share structural similarities with this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .

Result of Action

Based on its structural similarity to thiazoles and triazoles, it can be inferred that the compound might exhibit a range of biological activities, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O/c16-15(17,18)9-4-3-7-11(8-9)23-13(19)12(21-22-23)14(24)20-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKNETLGBJHOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2762704.png)

![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762705.png)

![3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2762706.png)

![Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2762708.png)

![Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2762714.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)

![4-[(2,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2762717.png)

![Thiomorpholin-4-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2762721.png)